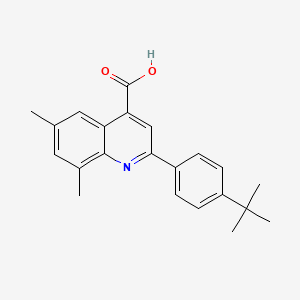
2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (hereafter referred to as “2-TBQ-4-COOH”) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a quinoline derivative, which is a class of heterocyclic compounds that are composed of a six-membered aromatic ring system. 2-TBQ-4-COOH has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
2-TBQ-4-COOH has been studied for its potential applications in a variety of scientific research fields. It has been studied for its potential use as an antioxidant and anti-inflammatory compound, as well as for its potential use in the treatment of certain types of cancer. Additionally, it has been studied for its potential use in the development of new drugs, as well as for its potential use in the development of new materials for use in medical devices.
Mécanisme D'action
2-TBQ-4-COOH has been studied for its potential mechanism of action. It has been demonstrated to be a potent antioxidant and anti-inflammatory compound, which suggests that it may act as a free radical scavenger. Additionally, it has been demonstrated to have an inhibitory effect on certain types of cancer cells, which suggests that it may act as an anti-cancer agent.
Biochemical and Physiological Effects
2-TBQ-4-COOH has been studied for its potential biochemical and physiological effects. It has been demonstrated to have a potent antioxidant effect, which suggests that it may be useful in the prevention of oxidative damage to cells. Additionally, it has been demonstrated to have an anti-inflammatory effect, which suggests that it may be useful in the treatment of certain types of inflammation. Additionally, it has been demonstrated to have an inhibitory effect on certain types of cancer cells, which suggests that it may be useful in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-TBQ-4-COOH has both advantages and limitations for use in laboratory experiments. One advantage of using 2-TBQ-4-COOH in laboratory experiments is that it is relatively cost-effective and easy to synthesize. Additionally, it is a relatively non-toxic compound, which makes it safe to handle in laboratory settings. One limitation of using 2-TBQ-4-COOH in laboratory experiments is that it is not a very potent compound, which means that it may not be as effective as other compounds in certain applications.
Orientations Futures
There are a number of potential future directions for the use of 2-TBQ-4-COOH in scientific research. One potential future direction is to further explore its potential use as an antioxidant and anti-inflammatory compound. Additionally, further research could be done to explore its potential use in the development of new drugs and materials for use in medical devices. Finally, further research could be done to explore its potential use in the treatment of certain types of cancer.
Méthodes De Synthèse
2-TBQ-4-COOH can be synthesized through a two-step process. The first step involves the reaction of 4-tert-butylphenol and 4-chlorobenzoyl chloride in aqueous sodium hydroxide to form 4-tert-butylphenyl 4-chlorobenzoylate. The second step involves the reaction of this intermediate with dimethyl sulfate in the presence of sodium hydroxide to yield 2-TBQ-4-COOH. This method of synthesis has been demonstrated to be efficient and cost-effective.
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-13-10-14(2)20-17(11-13)18(21(24)25)12-19(23-20)15-6-8-16(9-7-15)22(3,4)5/h6-12H,1-5H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDVWLBSLJOYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

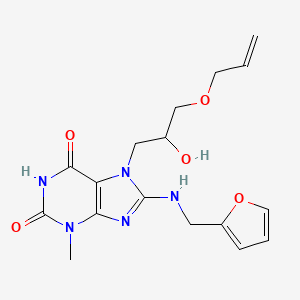
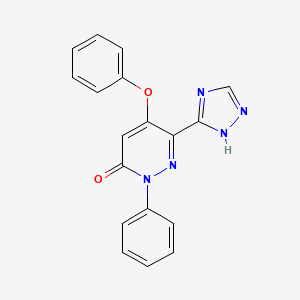
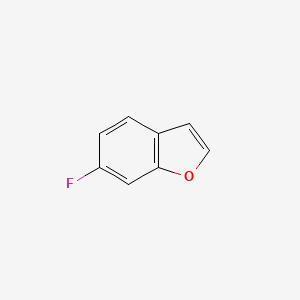
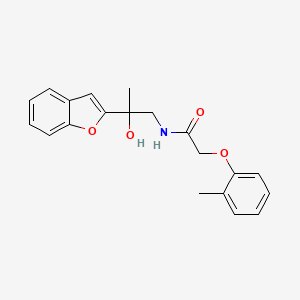


![N-(3,5-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2850057.png)
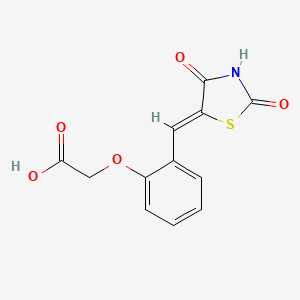
![8-(Difluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B2850061.png)
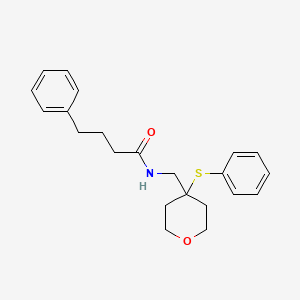
![(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2850064.png)
![Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2850065.png)
![5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2850066.png)
